1-(4-Methylphenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
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Overview
Description
BRN 4491812 is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4491812 involves multiple steps, starting with the reaction of Benzo (B) thiophene with chlorobenzene. The specific method includes reacting Benzo (B) thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods
Industrial production of BRN 4491812 typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BRN 4491812 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BRN 4491812 may yield different products compared to its reduction or substitution reactions.
Scientific Research Applications
BRN 4491812 has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Medicine: It is being explored for its potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 4491812 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain enzymes and receptors.
Comparison with Similar Compounds
BRN 4491812 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo (B) thiophene-2-carboxylic acid: This compound shares a similar structure but has different chemical properties and applications.
Benzo (B) thiophene derivatives: These compounds have similar core structures but differ in their functional groups and reactivity.
Properties
CAS No. |
93299-83-3 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C16H13N3O/c1-11-6-8-12(9-7-11)16-18-17-15-10-20-14-5-3-2-4-13(14)19(15)16/h2-9H,10H2,1H3 |
InChI Key |
WAMJHSBZDYXZQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4OC3 |
Origin of Product |
United States |
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